molecular formula C9H18Cl2N2 B2372256 (1S,4S)-2-Cyclobutyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 2230789-67-8

(1S,4S)-2-Cyclobutyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride

Cat. No.: B2372256
CAS No.: 2230789-67-8
M. Wt: 225.16
InChI Key: SEBSXDFJNNNEMV-VZIDAPDWSA-N
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Description

(1S,4S)-2-Cyclobutyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is a bicyclic amine derivative characterized by a rigid norbornane-like scaffold with a cyclobutyl substituent at the 2-position. The compound’s stereochemistry is defined by the (1S,4S) configuration, which imparts distinct conformational stability and influences its interactions in biological or catalytic systems. As a dihydrochloride salt, it exhibits enhanced aqueous solubility compared to its free base form, making it advantageous for pharmaceutical applications .

This compound is synthesized via multi-step routes, often involving Boc protection of the diazabicycloheptane core followed by cyclobutyl group introduction and subsequent deprotection/hydrochloride salt formation . Its structural rigidity and nitrogen-rich framework make it a valuable scaffold in medicinal chemistry, particularly for targeting enzymes or receptors requiring precise spatial alignment.

Properties

IUPAC Name

(1S,4S)-2-cyclobutyl-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2.2ClH/c1-2-8(3-1)11-6-7-4-9(11)5-10-7;;/h7-10H,1-6H2;2*1H/t7-,9-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBSXDFJNNNEMV-VZIDAPDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CC3CC2CN3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)N2C[C@@H]3C[C@H]2CN3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-Cyclobutyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride typically involves the use of trans-4-hydroxy-L-proline as a starting material. The process includes several key steps:

    N-Tosylation: The hydroxyl groups of trans-4-hydroxy-L-proline are tosylated.

    Reduction: The tosylated compound is reduced to (2S,4S)-4-hydroxyprolinol.

    Cyclization: The reaction with methylamine under pressure forms the additional ring, resulting in the bicyclic structure.

    Deprotection: The N-tosyl group is removed using hydrobromic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-Cyclobutyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the bicyclic structure .

Scientific Research Applications

(1S,4S)-2-Cyclobutyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,4S)-2-Cyclobutyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride involves its interaction with specific molecular targets. Its rigid and chiral structure allows it to fit into enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to effects such as apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of (1S,4S)-2-Cyclobutyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride, a comparative analysis with structurally related derivatives is provided below.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent (Position 2) Molecular Weight (g/mol) Solubility Key Applications Notable Features
This compound Cyclobutyl 229.14 (C₈H₁₈Cl₂N₂O)* High (dihydrochloride salt) Organocatalysis, drug intermediates Enhanced rigidity; balanced lipophilicity
(1S,4S)-2-Cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride (CAS 942311-13-9) Cyclopropyl 174.67 (C₈H₁₅ClN₂) Moderate Asymmetric synthesis Smaller ring size; reduced steric hindrance
(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide 4-Chlorophenyl 308.10 (C₁₁H₁₂ClN₂·HBr) Low (hydrobromide salt) Receptor binding studies Aromatic π-π interactions; halogen bonding
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride (CAS 1403763-25-6) Methyl 183.10 (C₇H₁₄Cl₂N₂) High Catalytic intermediates Minimal steric bulk; cost-effective synthesis
(1S,4S)-2-(5-Bromopyrimidin-2-yl)-5-methyl-2,5-diazabicyclo[2.2.1]heptane 5-Bromopyrimidinyl 269.0 (C₁₀H₁₂BrN₅) Low (free base) Kinase inhibitors Electrophilic bromine for cross-coupling

*Note: Molecular weight calculated from formula in ; cyclobutyl variant’s exact formula inferred from analogs.

Structural and Steric Effects

  • Cyclobutyl vs. However, the cyclopropyl derivative (CAS 942311-13-9) may exhibit faster conformational interconversion due to reduced ring strain .
  • Aromatic vs. Aliphatic Substituents : The 4-chlorophenyl variant () leverages aromatic interactions for target engagement, whereas the methoxyethyl derivative () introduces polarity, improving solubility but reducing membrane permeability.

Pharmacological and Catalytic Performance

  • Solubility and Bioavailability : Dihydrochloride salts (e.g., cyclobutyl and methyl derivatives) generally exhibit superior aqueous solubility compared to hydrobromides or free bases, critical for oral drug formulation .
  • Catalytic Efficiency: Methyl-substituted derivatives () are widely used in asymmetric organocatalysis due to their low steric demand, while bulkier groups like cyclobutyl may enhance enantioselectivity in specific reactions .

Biological Activity

(1S,4S)-2-Cyclobutyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the available literature on its biological activity, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Structural Information

  • Molecular Formula : C9H16N2
  • SMILES : C1CC(C1)N2C[C@@H]3C[C@H]2CN3
  • InChI : InChI=1S/C9H16N2/c1-2-8(3-1)11-6-7-4-9(11)5-10-7/h7-10H,1-6H2/t7-,9-/m0/s1

Biological Activity Overview

The compound has been evaluated for its antiproliferative activity against various cancer cell lines. Notably, studies have shown that derivatives of the diazabicyclo[2.2.1]heptane framework exhibit significant effects on tumor cells without inducing necrosis in normal cells.

Antiproliferative Studies

Recent research has synthesized several derivatives of (1S,4S)-2-cyclobutyl-2,5-diazabicyclo[2.2.1]heptane and assessed their biological activities:

CompoundCancer Cell LineIC50 (µg/mL)Mechanism of Action
9eCaSki28Apoptosis via caspase activation
9eMDA-MB23118Apoptosis via caspase activation
9eSK-Lu-120Apoptosis via caspase activation
8aHeLa0.99 ± 0.007Apoptosis; G1 phase arrest
8aCaSki2.36 ± 0.016Apoptosis; G1 phase arrest
8aViBo0.73 ± 0.002Apoptosis; G1 phase arrest

The mechanisms by which these compounds exert their antiproliferative effects include:

  • Induction of Apoptosis : Compounds like 9e and 8a have been shown to induce apoptosis in cancer cells through the activation of caspases, which are critical components in the apoptotic pathway .
  • Cell Cycle Arrest : Specifically, compound 8a was noted to arrest the cell cycle at the G1 phase in cervical cancer cells, preventing further proliferation .

Case Studies and Findings

A study published in PubMed highlighted the synthesis of new Michael adducts derived from (1S,4S)-2-cyclobutyl-2,5-diazabicyclo[2.2.1]heptane and their evaluation against cervical cancer cell lines (HeLa, CaSki). The findings indicated that these compounds demonstrated superior antiproliferative activity compared to traditional chemotherapeutics like Cisplatin and Paclitaxel .

Key Findings:

  • Compound 8a showed IC50 values significantly lower than those of established drugs.
  • The compounds did not induce necrosis in normal human lymphocytes, indicating a degree of selectivity towards cancer cells.

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